molecular formula C21H15NO4S B10967878 (2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B10967878
M. Wt: 377.4 g/mol
InChI Key: UFBJUBPYXAEIBH-RGVLZGJSSA-N
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Description

The compound (2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one is a complex organic molecule that features a benzothiophene core, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzothiophene, furan derivatives, and nitrobenzene derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzothiophene core.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Industry

    Materials Science:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, the nitro group can participate in redox reactions, while the benzothiophene core can interact with biological macromolecules. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The combination of a benzothiophene core with a furan ring and a nitrophenyl group is unique and imparts specific chemical and biological properties.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical reactions and applications.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C21H15NO4S

Molecular Weight

377.4 g/mol

IUPAC Name

(2E)-2-[[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C21H15NO4S/c1-12-10-17(22(24)25)13(2)9-16(12)18-8-7-14(26-18)11-20-21(23)15-5-3-4-6-19(15)27-20/h3-11H,1-2H3/b20-11+

InChI Key

UFBJUBPYXAEIBH-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=C/3\C(=O)C4=CC=CC=C4S3

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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